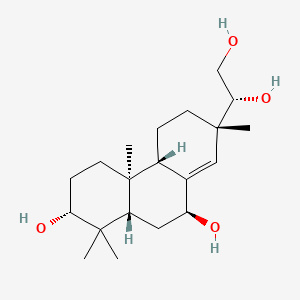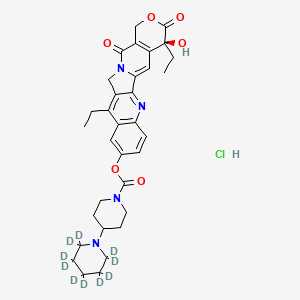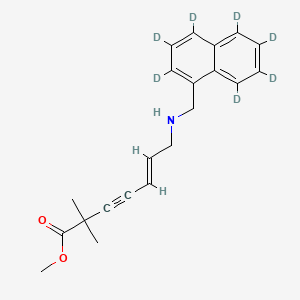
Methyl 4,5-diaminothiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4,5-diaminothiophene-2-carboxylate” is a chemical compound with the molecular formula C6H8N2O2S . It is used for research and development purposes . The compound also exists in a dihydrochloride form with the molecular formula C6H10Cl2N2O2S and a molecular weight of 245.13 .
Molecular Structure Analysis
The InChI code for “Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride” is 1S/C6H8N2O2S.2ClH/c1-10-6(9)4-2-3(7)5(8)11-4;;/h2H,7-8H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride” has a molecular weight of 245.13 . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the web search results.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Functionalization One notable application involves the use of thiophene-incorporating compounds for distant functionalization in electrophilic reactions. Compounds like methyl thiophene-2-carboxylate have been utilized as synthetic equivalents for creating long-chain esters with remote hydroxyl and carboxyl groups. Such processes have been promoted by samarium diiodide, showcasing the utility of thiophene derivatives in the synthesis of complex organic molecules, including potential pharmacological agents (Yang et al., 2000).
Electrochemical Studies Methyl 3-halo-1-benzothiophene-2-carboxylates have been studied for their electrochemical behavior, demonstrating the ECE mechanism (electron - chemical step - electron) in their reduction processes. This research provides insights into the electrochemical properties of thiophene derivatives, with potential implications for their use in electronic and photovoltaic applications (Michal Rejňák et al., 2004).
Antitumor and Antiviral Activities A significant area of research involves the synthesis and biological evaluation of diaminothiophene derivatives for their antitumor and antiviral properties. Studies have identified several diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives with promising activities against various human cancer cell lines and influenza viruses, highlighting the potential of these compounds in drug discovery and development (Khurshed Bozorov et al., 2017).
Material Science The investigation into the molecular structure and properties of certain thiophene derivatives, such as Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate, reveals their potential in material science. These studies focus on understanding the stability of molecules arising from hyper-conjugative interactions and charge delocalization, which are crucial for developing new materials with advanced optical and electronic properties (Y. Sheena Mary et al., 2014).
Synthesis of Novel Heterocyclic Compounds Research on the synthesis of novel heterocyclic compounds from thiophene derivatives opens new avenues in medicinal chemistry. For example, the creation of new 2,3-diaminothieno[2,3-d]pyrimidin-4(3H)-one derivatives from alkyl 2-amino-thiophene-3-carboxylates showcases the versatility of thiophene derivatives in constructing complex heterocyclic structures with potential biological activities (N. Pokhodylo et al., 2008).
Safety and Hazards
The safety data sheet for “Methyl 4,5-diamino-2-thiophenecarboxylate” advises against using it for medicinal, household, or other uses . If inhaled or ingested, medical attention should be sought immediately . The compound should be handled with appropriate personal protective equipment to avoid contact with skin and eyes .
Eigenschaften
IUPAC Name |
methyl 4,5-diaminothiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDXQZNWZYJVIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700967 |
Source


|
| Record name | Methyl 4,5-diaminothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106850-18-4 |
Source


|
| Record name | Methyl 4,5-diaminothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-Amino-2-hydroxy-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl}-N'-(4-cyanophenyl)urea](/img/structure/B562205.png)


![4-[5-Chloro-2-(4-sulfobutylsulfanyl)-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonic acid](/img/structure/B562208.png)








